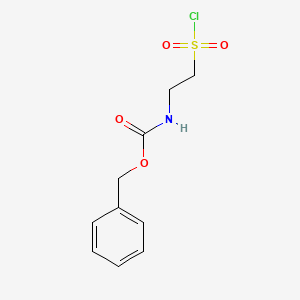

Benzyl 2-(chlorosulfonyl)ethylcarbamate

CAS No.: 52530-50-4

Cat. No.: VC2364337

Molecular Formula: C10H12ClNO4S

Molecular Weight: 277.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52530-50-4 |

|---|---|

| Molecular Formula | C10H12ClNO4S |

| Molecular Weight | 277.73 g/mol |

| IUPAC Name | benzyl N-(2-chlorosulfonylethyl)carbamate |

| Standard InChI | InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

| Standard InChI Key | CRVCWUXOKRGDGD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl |

Introduction

Chemical Properties and Structure

Basic Identification

Benzyl 2-(chlorosulfonyl)ethylcarbamate is identified by the CAS number 52530-50-4, with a molecular formula of C10H12ClNO4S and a molecular weight of approximately 277.73 g/mol . This compound contains a carbamate functional group connected to a benzyl moiety and a chlorosulfonyl group, giving it unique chemical properties and reactivity.

Structural Features

The compound's structure includes several key functional groups that contribute to its chemical behavior and biological activity:

-

A benzyl group that provides lipophilicity

-

A carbamate linkage that offers hydrogen bonding capabilities

-

An ethyl chain that serves as a spacer

-

A chlorosulfonyl group that confers high reactivity and potential for further modification

The presence of these functional groups gives Benzyl 2-(chlorosulfonyl)ethylcarbamate versatility in chemical reactions and biological interactions.

Synthesis and Preparation

Synthetic Routes

The most common method for synthesizing Benzyl 2-(chlorosulfonyl)ethylcarbamate involves the reaction of benzyl carbamate with 2-chloroethylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent, with dichloromethane being a common choice due to its inertness and ability to dissolve both reactants efficiently.

Biological Activity and Mechanism of Action

Inhibition of Matrix Metalloproteinases

One of the most significant biological activities of Benzyl 2-(chlorosulfonyl)ethylcarbamate is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the breakdown of extracellular matrix components, a process critical for tissue remodeling, inflammation, and tumor metastasis. By inhibiting these enzymes, the compound may potentially interfere with processes that contribute to cancer progression and inflammatory conditions.

Antimicrobial Activity

Compounds containing chlorosulfonyl groups, such as Benzyl 2-(chlorosulfonyl)ethylcarbamate, have demonstrated antimicrobial activity through various mechanisms. These may include disruption of microbial cell membranes or inhibition of essential enzymes required for microbial survival and proliferation. The exact mechanism by which this particular compound exerts antimicrobial effects requires further investigation and characterization.

Applications in Pharmaceutical Research

As a Pharmaceutical Intermediate

Benzyl 2-(chlorosulfonyl)ethylcarbamate serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The reactive chlorosulfonyl group makes it valuable for creating sulfonamide linkages and other derivatives with therapeutic potential. Its role in pharmaceutical synthesis highlights its importance in medicinal chemistry and drug development.

In Peptidomimetic Design

The compound is described as a peptidomimetic, suggesting its potential in the design of molecules that mimic peptide structures but with improved pharmacological properties. Peptidomimetics often offer advantages over natural peptides, including enhanced stability, bioavailability, and selectivity. The carbamate group in Benzyl 2-(chlorosulfonyl)ethylcarbamate can participate in hydrogen bonding similar to peptide bonds, contributing to its peptidomimetic character.

Table 2: Applications of Benzyl 2-(chlorosulfonyl)ethylcarbamate in Research

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Cancer Research | Inhibition of metastasis | MMP inhibition |

| Antimicrobial Research | Potential antimicrobial development | Disruption of microbial cell membranes or enzyme inhibition |

| Pharmaceutical Synthesis | API intermediate | Chemical modification through reactive chlorosulfonyl group |

| Peptidomimetic Design | Creation of peptide-like therapeutics | Mimicry of peptide bonds with carbamate linkage |

| Hazard Statement | Code | Classification | Occurrence in Notifications |

|---|---|---|---|

| Harmful if swallowed | H302 | Warning Acute toxicity, oral | 100% |

| Harmful in contact with skin | H312 | Warning Acute toxicity, dermal | 100% |

| Causes severe skin burns and eye damage | H314 | Danger Skin corrosion/irritation | 100% |

| Harmful if inhaled | H332 | Warning Acute toxicity, inhalation | 100% |

| May cause respiratory irritation | H335 | Warning Specific target organ toxicity, single exposure | 50% |

Precautionary Measures

The compound's hazard profile necessitates several precautionary measures during handling and storage . These include:

-

Avoiding contact with skin, eyes, and respiratory system

-

Using appropriate personal protective equipment including gloves, eye protection, and respiratory protection

-

Working in well-ventilated areas or under fume hoods

-

Storing in tightly closed containers in cool, dry places

-

Following specific disposal regulations for chemical waste

First Aid Measures

In case of exposure, specific first aid measures should be implemented based on the route of exposure, following standard protocols for corrosive chemicals. The GHS classification suggests numerous precautionary statements (P-codes) including P260, P261, P264, P270, P271, P280, and others that outline specific safety measures and responses to exposure .

Structure-Activity Relationships and Chemical Reactivity

Carbamate Group Dynamics

Carbamates such as Benzyl 2-(chlorosulfonyl)ethylcarbamate exhibit interesting structural dynamics, including syn/anti rotamer equilibrium around the carbamate bond . This conformational flexibility can influence the compound's interactions with biological targets and its reactivity in chemical transformations. The rotamer distribution can be influenced by solvent effects and specific interactions with hydrogen bond donors and acceptors.

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group is highly reactive and serves as a versatile handle for further chemical modifications. It can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This reactivity makes Benzyl 2-(chlorosulfonyl)ethylcarbamate a valuable building block in organic synthesis and medicinal chemistry.

Benzyl Group Characteristics

The benzyl group in Benzyl 2-(chlorosulfonyl)ethylcarbamate can be removed under various conditions, such as catalytic hydrogenation, to reveal the free carbamate. This feature allows the benzyl moiety to serve as a protecting group that can be selectively removed at appropriate stages of a synthetic sequence, adding to the compound's utility in multi-step syntheses.

Future Research Directions

Exploration of Therapeutic Applications

Further research into the specific biological activities of Benzyl 2-(chlorosulfonyl)ethylcarbamate and its derivatives could reveal new therapeutic applications. The compound's MMP inhibitory activity warrants more detailed investigation in the context of cancer, inflammation, and tissue remodeling disorders.

Development of Novel Derivatives

The reactive chlorosulfonyl group provides an opportunity for the creation of diverse chemical libraries based on the Benzyl 2-(chlorosulfonyl)ethylcarbamate scaffold. These derivatives may exhibit enhanced potency, selectivity, or pharmacokinetic properties compared to the parent compound, potentially leading to new drug candidates.

Mechanistic Studies

More detailed mechanistic studies of how Benzyl 2-(chlorosulfonyl)ethylcarbamate interacts with its biological targets could inform rational drug design efforts. Understanding the precise molecular interactions involved in MMP inhibition, for example, could guide the development of more effective inhibitors with reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume